molecular formula C17H22N4O3S B2944631 ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate CAS No. 1219906-06-5

ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate

Cat. No.: B2944631
CAS No.: 1219906-06-5
M. Wt: 362.45
InChI Key: PAGAKSOCIWYTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted at the 1-position with an ethyl carboxylate group and at the 4-position with a carboxamido-linked pyrazole-thiophene moiety. The compound’s synthesis likely involves multi-step coupling reactions, including amide bond formation and heterocyclic ring assembly, as seen in analogous syntheses .

Properties

IUPAC Name

ethyl 4-[(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-3-24-17(23)21-8-6-12(7-9-21)18-16(22)14-11-13(19-20(14)2)15-5-4-10-25-15/h4-5,10-12H,3,6-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGAKSOCIWYTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=NN2C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Thiophene Attachment: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.

    Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Amidation and Esterification: The final steps involve amidation to introduce the carboxamido group and esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxamido group, potentially leading to amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the pyrazole ring can produce pyrazolidines.

Scientific Research Applications

Chemistry

In chemistry, ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can help in understanding the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and pyrazole rings.

Mechanism of Action

The mechanism of action of ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related piperidine derivatives, focusing on substituent variations, synthetic methods, and physicochemical implications.

Structural Analogues and Substituent Variations

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
Ethyl 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylate Piperidine-1-carboxylate + 4-(pyridin-2-ylamino) group Pyridine amino group replaces pyrazole-thiophene carboxamide; lacks thiophene’s sulfur atom.
2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-... Chromen-4-one + pyrazolo-pyrimidine + thiophene Pyrazolo-pyrimidine core instead of pyrazole; chromenone and fluorophenyl groups add complexity.
Isobutyl 4-(6-chloro-9H-purin-9-yl)piperidine-1-carboxylate Piperidine-1-carboxylate + 4-purine group Purine replaces pyrazole-thiophene; isobutyl ester increases lipophilicity vs. ethyl ester.
1-(1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)... Pyrazolo-pyrimidine + ethoxyethyl chain + pyridine amino group Pyrazolo-pyrimidine core and ethoxyethyl chain differ from the target’s pyrazole-thiophene-carboxamide.

Physicochemical and Functional Implications

  • Thiophene vs. Pyridine/Purine : The thiophene’s sulfur atom may enhance π-π stacking in hydrophobic pockets compared to pyridine’s nitrogen or purine’s fused rings. Thiophene’s lower electronegativity could reduce hydrogen-bonding capacity relative to pyridine .
  • Ester Groups : Ethyl esters (target compound, ) offer moderate lipophilicity (logP ~2–3 estimated), whereas isobutyl () or tert-butyl () esters increase logP, impacting membrane permeability and metabolic stability.
  • Amide vs. Amino Linkages: The carboxamido group in the target compound enables hydrogen bonding with biological targets, unlike the amino linkage in ’s pyridin-2-ylamino derivative, which may favor ionic interactions .

Hydrogen Bonding and Crystal Packing

The target compound’s amide and ester functionalities enable diverse hydrogen-bonding motifs. Graph set analysis (e.g., Etter’s rules) would predict C(4) chains (amide N–H⋯O=C) or R₂²(8) rings (ester carbonyl interactions), similar to patterns observed in carboxamide-containing crystals . In contrast, pyridine- or purine-substituted analogues may form N–H⋯N or N–H⋯O bonds, altering crystal packing and solubility .

Biological Activity

Ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring and a pyrazole moiety, which are known to contribute to various biological activities. The molecular formula is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S with a molecular weight of approximately 318.39 g/mol.

1. Anticancer Activity

Research indicates that compounds containing pyrazole and piperidine derivatives exhibit notable anticancer properties. The pyrazole scaffold is recognized for its ability to interact with multiple biological targets, leading to apoptosis in cancer cells.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival. For instance, studies have shown that derivatives with similar structures can inhibit the activity of cyclooxygenase (COX) enzymes, which are implicated in tumor progression and inflammation .
  • Case Study : A recent study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The compound demonstrated IC50 values significantly lower than those of established chemotherapeutics, indicating potent activity against cancer cells .
CompoundIC50 (µg/mL)Cell Line
Ethyl Pyrazole193.93A549 (Lung)
Control (5-FU)371.36A549 (Lung)

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • Inhibition of COX Enzymes : Similar compounds have been shown to inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . This suggests that our compound may exhibit similar anti-inflammatory properties.
CompoundIC50 (µM)Target Enzyme
Ethyl Pyrazole0.04 ± 0.01COX-2
Celecoxib0.04 ± 0.01COX-2

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : Studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives promote ROS production, contributing to oxidative stress and subsequent cell death in tumor cells.
  • Inhibition of Angiogenesis : By modulating signaling pathways involved in angiogenesis, these compounds may prevent tumor growth by limiting blood supply.

Q & A

Q. What experimental controls validate the specificity of enzyme inhibition assays?

  • Methodological Answer :
  • Negative Controls : Use scrambled peptide substrates or inactive enantiomers (e.g., R vs. S configurations).
  • Positive Controls : Compare inhibition potency to known inhibitors (e.g., celecoxib for COX-2). Validate via Western blot for downstream effector modulation (e.g., p38 MAPK phosphorylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.